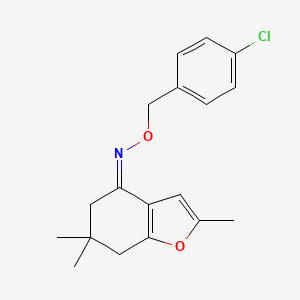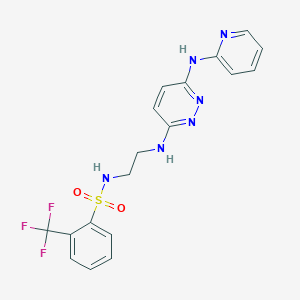
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide, also known as DMPF, is a compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. DMPF is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH, DMPF increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's systems.
Mecanismo De Acción
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that this compound increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids specifically. However, one limitation is that this compound can have off-target effects on other enzymes, which can complicate data interpretation. Additionally, this compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research on N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide. One direction is to study its potential applications in the treatment of chronic pain, inflammation, and anxiety disorders. Another direction is to study its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the off-target effects of this compound and how they may affect data interpretation in lab experiments.
Métodos De Síntesis
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-fluoro-2-nitrophenol with thionyl chloride to form 4-fluoro-2-nitrophenyl chloride. This compound is then reacted with 2-thiophenecarboxylic acid to form 3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid. The final step involves the reaction of this compound with N-(1,1-dimethyl-2-propynyl)amine to form this compound.
Aplicaciones Científicas De Investigación
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that this compound has analgesic, anti-inflammatory, and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain, inflammation, and anxiety disorders. This compound has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(17)9-11(12)19(21)22/h1,5-9H,2-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYSCZOCPUTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)

![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)


![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)


![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)

